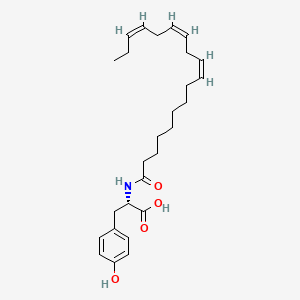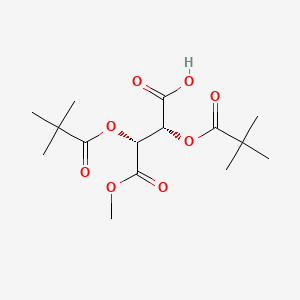
(2S)-2-tert-ブチロキシブタン二酸tert-ブチルエチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester is a chemical compound with the molecular formula C14H26O5. It is a derivative of butanedioic acid, where the hydrogen atoms are replaced by tert-butyl and ethyl ester groups. This compound is often used in organic synthesis and has various applications in scientific research.
科学的研究の応用
(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester typically involves the esterification of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with tert-butyl alcohol and ethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste . The use of flow microreactors also enhances the safety and scalability of the production process.
化学反応の分析
Types of Reactions
(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The tert-butyl and ethyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
作用機序
The mechanism of action of (2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze esterification and hydrolysis reactions. It may also participate in metabolic pathways involving the breakdown and synthesis of esters .
類似化合物との比較
Similar Compounds
tert-Butyl Acetate: A simple ester with similar reactivity but different applications.
tert-Butyl Methacrylate: Used in polymer synthesis with distinct properties.
tert-Butyl Benzoate: Another ester with unique chemical behavior.
Uniqueness
(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester is unique due to its specific combination of tert-butyl and ethyl ester groups, which confer distinct reactivity and stability. This makes it particularly useful in specialized organic synthesis and research applications .
特性
IUPAC Name |
1-O-tert-butyl 4-O-ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O5/c1-8-17-11(15)9-10(18-13(2,3)4)12(16)19-14(5,6)7/h10H,8-9H2,1-7H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDULCUXDEORGFW-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OC(C)(C)C)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OC(C)(C)C)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2H-[1,4]Dioxepino[2,3-C]pyridine](/img/structure/B584650.png)


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid](/img/structure/B584657.png)







